Bis-Pro-5FU

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

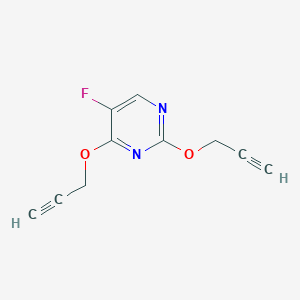

Molecular Formula |

C10H7FN2O2 |

|---|---|

Molecular Weight |

206.17 g/mol |

IUPAC Name |

5-fluoro-2,4-bis(prop-2-ynoxy)pyrimidine |

InChI |

InChI=1S/C10H7FN2O2/c1-3-5-14-9-8(11)7-12-10(13-9)15-6-4-2/h1-2,7H,5-6H2 |

InChI Key |

UEJQGOKMPMUMTO-UHFFFAOYSA-N |

Canonical SMILES |

C#CCOC1=NC(=NC=C1F)OCC#C |

Origin of Product |

United States |

Foundational & Exploratory

Bis-Pro-5FU: A Technical Guide to its Bioorthogonal Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the mechanism of action for Bis-Pro-5FU, a novel precursor to the widely used chemotherapeutic agent 5-Fluorouracil (5-FU). It details the core mechanism of the active 5-FU molecule, the unique bioorthogonal activation strategy of this compound, quantitative efficacy data, and the experimental protocols used for its evaluation.

Core Mechanism of Action: 5-Fluorouracil (5-FU)

5-Fluorouracil is a cornerstone antimetabolite used in the treatment of various solid tumors, including colorectal, breast, and pancreatic cancers.[1][2] Its cytotoxic effects are not direct but are mediated through its intracellular conversion into three active metabolites that interfere with DNA and RNA synthesis and function.[1][3]

Metabolic Activation and Catabolism

Once inside a cell, 5-FU is converted into fluorodeoxyuridine monophosphate (FdUMP), fluorouridine triphosphate (FUTP), and fluorodeoxyuridine triphosphate (FdUTP).[1] These anabolic conversions are crucial for its anticancer activity. Conversely, over 80% of an administered 5-FU dose is typically broken down in the liver into an inactive metabolite, dihydrofluorouracil (DHFU), by the enzyme dihydropyrimidine dehydrogenase (DPD). This rapid catabolism contributes to a short plasma half-life and variable patient response.

Molecular Targets

The three active metabolites of 5-FU exert their cytotoxic effects through distinct mechanisms:

-

Inhibition of Thymidylate Synthase (TS): FdUMP is a potent inhibitor of thymidylate synthase (TS), a critical enzyme for the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair. FdUMP forms a stable ternary complex with TS and the cofactor 5,10-methylenetetrahydrofolate, which blocks the normal substrate from binding and leads to a depletion of dTMP. This phenomenon, often termed "thymineless death," is a primary driver of 5-FU's cytotoxicity.

-

RNA Disruption: FUTP is incorporated into RNA in place of uridine triphosphate. This misincorporation disrupts normal RNA processing, including pre-rRNA maturation and splicing, leading to impaired protein synthesis and cellular dysfunction.

-

DNA Damage: FdUTP can be mistakenly incorporated into DNA instead of deoxythymidine triphosphate. This incorporation leads to DNA fragmentation and damage, further contributing to cell death.

This compound: A Bioorthogonally Activated Precursor

This compound (also referred to as Compound 4 in source literature) is a novel 5-FU precursor designed to improve upon the pharmacokinetic profile of 5-FU by evading its standard metabolic pathways. This is achieved through a unique chemical masking and bioorthogonal activation strategy.

Prodrug Design to Evade Metabolism

The molecular recognition of 5-FU by both anabolic (activating) and catabolic (degrading) enzymes depends on its lactam tautomeric form. The this compound design strategy involves "trapping" the 5-FU molecule in its alternative lactim form. This is accomplished by alkylating the two oxygen atoms with propargyl groups (O,O'-dipropargylation). This structural modification renders the molecule unrecognizable to key enzymes like DPD, thereby preventing its premature degradation and improving metabolic stability.

Palladium-Catalyzed Bioorthogonal Activation

This compound is inert on its own and requires a non-biological stimulus for activation. It is designed to be selectively converted into the active drug, 5-FU, through palladium (Pd) catalysis. This reaction, known as bioorthogonal uncaging, involves the Pd-mediated cleavage of the propargyl groups, releasing the 5-FU molecule in its active form. This approach allows for the localized generation of the cytotoxic agent specifically at a target site, such as a tumor, where a palladium catalyst can be delivered, potentially via an implant. This strategy aims to increase the therapeutic concentration at the tumor while minimizing systemic toxicity.

Quantitative Data Analysis

The efficacy and stability of this compound have been quantified through various in vitro and in vivo studies.

In Vitro Cytotoxicity

This compound is largely non-toxic to cancer cells on its own, demonstrating the success of the masking strategy. However, when combined with a palladium catalyst, its cytotoxic effect becomes comparable to that of standard 5-FU.

| Compound | Cell Line | EC50 (μM) |

| 5-FU | BxPC-3 (Pancreatic) | 0.14 |

| HCT116 (Colorectal) | 1.5 | |

| This compound | BxPC-3 (Pancreatic) | > 100 |

| HCT116 (Colorectal) | > 100 | |

| Table 1: In Vitro Antiproliferative Activity. Data sourced from Adam et al. (2022). |

In Vitro Metabolic Stability

The O,O'-dipropargylation strategy significantly protects the molecule from metabolic degradation compared to 5-FU.

| Compound | Species | % Remaining after 1h in S9 Fraction |

| 5-FU | Human | 2 ± 1 |

| Rat | 1 ± 1 | |

| This compound | Human | 94 ± 2 |

| Rat | 93 ± 1 | |

| Table 2: In Vitro Metabolic Stability. Data sourced from Adam et al. (2022). |

In Vivo Pharmacokinetics

In vivo studies in mice demonstrate that this compound has excellent oral bioavailability and a significantly longer half-life than orally administered 5-FU.

| Compound | Route | Cmax (μM) | Tmax (min) | AUC (μM·min) | T1/2 (min) |

| 5-FU | Oral | 1.9 ± 0.6 | 15 | 88 ± 36 | 15.6 ± 2.6 |

| This compound | Oral | 4.8 ± 0.7 | 15 | 455 ± 63 | 64.0 ± 5.0 |

| 5-FU | IV | 120 ± 22 | 2 | 536 ± 93 | 12.0 ± 1.0 |

| This compound | IV | 14.8 ± 1.3 | 2 | 473 ± 37 | 64.0 ± 3.0 |

| Table 3: In Vivo Pharmacokinetic Parameters in Mice. Data sourced from Adam et al. (2022). |

Detailed Experimental Protocols

The following are summaries of the key experimental methodologies used to characterize this compound.

Synthesis of 2,4-Bis(propargyloxy)-5-fluoro-pyrimidine (this compound)

The synthesis involves the O,O'-dipropargylation of 5-fluoro-2,4-dichloropyrimidine.

-

Sodium hydride (NaH, 60% dispersion) is added to dry tetrahydrofuran (THF) at 4 °C.

-

Propargyl alcohol in dry THF is added dropwise to the mixture over 30 minutes.

-

5-Fluoro-2,4-dichloropyrimidine in dry THF is then added dropwise at room temperature.

-

The reaction mixture is stirred for 12 hours to yield the final product.

Cell Viability and In Situ Activation Assay

-

Cell Seeding: Pancreatic (BxPC-3) or colorectal (HCT116) cancer cells are plated in 96-well plates and incubated for 48 hours.

-

Treatment: The culture medium is replaced with fresh media containing one of the following: DMSO (vehicle control), Palladium resins (catalyst control), 5-FU (positive control), this compound (prodrug control), or both Pd resins and this compound (activation assay).

-

Incubation: Cells are incubated with the treatments for 5 days.

-

Viability Assessment: Cell viability is determined using a standard assay (e.g., CellTiter-Blue). Results are normalized to untreated cells.

In Vitro Metabolic Stability Study

-

Preparation: Human or rat liver S9 fractions are diluted with PBS. The test compound (5-FU or this compound) is added, and the mixture is preincubated at 37 °C for 5 minutes.

-

Reaction Initiation: The reaction is initiated by adding NADPH to the mixture. A control sample without NADPH is also run.

-

Incubation & Quenching: The mixture is incubated at 37 °C. Aliquots are taken at various time points (e.g., 0 and 60 minutes), and the reaction is stopped.

-

Analysis: The concentration of the remaining compound is quantified using an appropriate analytical method (e.g., NMR spectroscopy) to determine the percentage of the compound that has been metabolized.

In Vivo Efficacy in a Xenograft Model

This protocol outlines a general workflow for testing a locally activated prodrug.

-

Tumor Implantation: Human cancer cells (e.g., HCT116) are subcutaneously injected into immunocompromised mice. Tumors are allowed to grow to a specified size.

-

Catalyst Implantation: A device containing the palladium catalyst is surgically implanted directly into the established tumor.

-

Treatment Groups: Mice are randomized into groups: Vehicle, 5-FU (IV), this compound (oral), and this compound (oral) + Pd implant.

-

Drug Administration: this compound is administered orally according to a defined schedule. 5-FU is administered intravenously as a positive control.

-

Monitoring: Tumor volume and body weight are measured regularly throughout the study.

-

Endpoint: The study concludes when tumors reach a predetermined maximum size or after a set duration. Tumor growth inhibition is calculated for each group.

Conclusion

This compound represents a sophisticated prodrug strategy that leverages bioorthogonal chemistry to overcome key limitations of conventional 5-FU therapy. By chemically masking the 5-FU molecule in a metabolically inert form, it successfully evades the primary catabolic pathway mediated by DPD, leading to enhanced metabolic stability and superior oral pharmacokinetics. The palladium-catalyzed activation mechanism provides a framework for spatially controlled drug release, offering the potential for targeted tumor cytotoxicity while minimizing systemic exposure and associated side effects. The quantitative data strongly support the validity of this approach, demonstrating that this compound is innocuous on its own but potently cytotoxic upon localized activation. This mechanism of action presents a promising avenue for improving the therapeutic index of fluoropyrimidine-based chemotherapy.

References

The Rationale and Design of Bis-Pro-5FU: A Prodrug Strategy to Evade Metabolic Liabilities of 5-Fluorouracil

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth exploration of the design rationale, chemical synthesis, and preclinical evaluation of Bis-Pro-5FU, a novel prodrug of the widely used chemotherapeutic agent 5-Fluorouracil (5-FU). Developed to overcome the metabolic challenges and improve the therapeutic index of 5-FU, this compound employs a unique chemical masking strategy. This document details the scientific principles underpinning its design, presents key preclinical data, outlines experimental methodologies, and visualizes the critical pathways and workflows.

Introduction: The Challenges of 5-Fluorouracil Therapy

5-Fluorouracil (5-FU) has been a cornerstone of cancer chemotherapy for decades, particularly in the treatment of colorectal, pancreatic, and breast cancers.[1][2] Its cytotoxic effects are primarily mediated through the inhibition of thymidylate synthase (TS) and the incorporation of its metabolites into RNA and DNA, ultimately leading to cell death.[3][4] However, the clinical utility of 5-FU is hampered by several factors:

-

Poor Oral Bioavailability: 5-FU is subject to extensive and erratic catabolism in the gut and liver, primarily by the enzyme dihydropyrimidine dehydrogenase (DPD), leading to poor oral bioavailability.[3]

-

Non-selective Toxicity: The anabolic activation of 5-FU to its cytotoxic metabolites occurs in both cancerous and healthy cells, leading to significant side effects such as myelosuppression, mucositis, and diarrhea.

-

Metabolic Resistance: Upregulation of DPD or alterations in anabolic enzyme activity can lead to acquired resistance to 5-FU.

These limitations have spurred the development of 5-FU prodrugs designed to improve its pharmacokinetic profile and enhance its safety and efficacy.

The this compound Design Rationale: Evading Anabolic and Catabolic Pathways

The central hypothesis behind the design of this compound is to chemically modify the 5-FU molecule to render it unrecognizable by the key enzymes involved in its metabolic activation (anabolism) and degradation (catabolism). This is achieved by trapping the pyrimidine ring of 5-FU in its lactim tautomeric form through O,O'-dipropargylation.

The lactam tautomer of 5-FU is crucial for its recognition by DPD and the enzymes of the anabolic pathway. By alkylating the oxygen atoms, this compound is "locked" in the lactim form, effectively masking it from these metabolic enzymes. This novel design confers two key advantages:

-

Evasion of Catabolism: The modified structure is designed to prevent degradation by DPD, the rate-limiting enzyme in 5-FU catabolism.

-

Prevention of Premature Anabolism: The prodrug is intended to be inert in its native form, preventing its conversion to active cytotoxic metabolites in healthy tissues.

The activation of this compound to release the active 5-FU molecule is ingeniously designed to be triggered by a bioorthogonal palladium (Pd)-mediated reaction. This strategy allows for localized activation of the drug, for instance, by implanting a palladium source directly into the tumor, thereby concentrating the cytotoxic effect at the desired site and minimizing systemic toxicity.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound, comparing its properties to the parent drug, 5-FU.

| Compound | Cell Line | EC50 (μM) |

| 5-FU | BxPC-3 | 0.14 |

| HCT116 | 1.5 | |

| This compound | BxPC-3 | >100 |

| HCT116 | >100 |

Table 1: In Vitro Cytotoxicity of 5-FU and this compound. Data demonstrates the inert nature of this compound in the absence of a palladium catalyst.

| Parameter | This compound (Compound 4) | 5-FU (literature data) |

| Permeability (Papp A2B) | High | Moderate |

| Efflux Ratio | 1.38 | Not Applicable |

| Plasma Protein Binding (Rat) | 83.9 ± 1.2% | ~10% |

| Plasma Protein Binding (Human) | 85.8 ± 0.3% | ~10% |

| Oral Bioavailability | Rapid and complete absorption | Poor and variable |

| Half-life | Longer than 5-FU | Short |

Table 2: Comparative Pharmacokinetic Parameters. This compound exhibits improved pharmacokinetic properties compared to 5-FU, including higher plasma protein binding and enhanced oral absorption and stability.

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the development and evaluation of this compound.

Synthesis of 2,4-Bis(propargyloxy)-5-fluoro-pyrimidine (this compound)

The synthesis of this compound is achieved through the O,O'-dipropargylation of a 5-fluoropyrimidine precursor.

Materials:

-

5-fluoro-2,4-dichloropyrimidine

-

Propargyl alcohol

-

Sodium hydride (NaH)

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

A solution of propargyl alcohol in anhydrous THF is treated with sodium hydride at 0°C to generate the propargyl alkoxide in situ.

-

A solution of 5-fluoro-2,4-dichloropyrimidine in anhydrous THF is then added dropwise to the reaction mixture.

-

The reaction is allowed to warm to room temperature and stirred for 12 hours.

-

Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield 2,4-bis(propargyloxy)-5-fluoro-pyrimidine as a white solid (86% yield).

In Vitro Cytotoxicity Assay

The cytotoxic activity of this compound and 5-FU is evaluated using a standard cell viability assay, such as the MTT or PrestoBlue assay.

Cell Lines:

-

BxPC-3 (pancreatic cancer)

-

HCT116 (colorectal cancer)

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with serial dilutions of 5-FU or this compound for a specified period (e.g., 72 hours).

-

For experiments evaluating palladium-mediated activation, palladium resins are added to the wells containing this compound.

-

At the end of the incubation period, a cell viability reagent (e.g., MTT, PrestoBlue) is added to each well.

-

After a further incubation period, the absorbance or fluorescence is measured using a plate reader.

-

The percentage of cell viability is calculated relative to untreated control cells, and the EC50 values are determined from the dose-response curves.

In Vivo Efficacy Study in a Xenograft Model

The antitumor efficacy of orally administered this compound with localized activation is assessed in a mouse xenograft model of human colorectal cancer.

Animal Model:

-

Nude mice bearing subcutaneous HCT116 colorectal tumors.

Procedure:

-

When tumors reach a palpable size, a palladium-releasing implant is inserted directly into the tumor.

-

Mice are then treated with daily oral doses of this compound or a vehicle control.

-

A control group receives 5-FU via a standard administration route (e.g., intraperitoneal injection).

-

Tumor volume and body weight are monitored regularly throughout the study.

-

At the end of the study, tumors are excised and may be used for further analysis (e.g., histological examination, biomarker analysis).

-

The antitumor efficacy is evaluated by comparing the tumor growth inhibition in the different treatment groups.

Visualizing the Molecular and Experimental Landscape

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Figure 1: A diagram illustrating the metabolic and cytotoxic pathways of 5-FU and the evasion strategy of this compound.

Figure 2: A flowchart depicting the experimental workflow for the synthesis and preclinical evaluation of this compound.

Conclusion

The design of this compound represents a sophisticated and rational approach to overcoming the long-standing limitations of 5-FU chemotherapy. By employing a clever chemical masking strategy that traps the 5-FU molecule in its inactive lactim form, this compound is engineered to evade the metabolic machinery responsible for both its degradation and its premature activation. The incorporation of a bioorthogonal palladium-mediated activation mechanism further enhances its potential for targeted therapy, offering the prospect of localized drug release within the tumor microenvironment.

The preclinical data presented in this guide, demonstrating the in vitro inertness of this compound in the absence of a catalyst and its improved pharmacokinetic profile, provide a strong foundation for its continued development. The in vivo studies, showcasing the feasibility of oral administration coupled with localized activation, highlight the potential of this prodrug strategy to significantly improve the therapeutic window of 5-FU. Further research and clinical investigation are warranted to fully realize the potential of this compound in providing a safer and more effective treatment option for cancer patients.

References

An In-depth Technical Guide to the Oral Bioavailability of 5-Fluorouracil Prodrugs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the oral bioavailability of key 5-fluorouracil (5-FU) prodrugs. 5-FU remains a cornerstone of chemotherapy for various solid tumors, but its erratic oral absorption and rapid metabolism necessitate the use of prodrugs to enhance its therapeutic efficacy and patient convenience. This document delves into the pharmacokinetics, metabolic activation, and experimental evaluation of the most significant oral 5-FU prodrugs, including capecitabine, tegafur-uracil (UFT), and S-1.

Introduction to 5-FU Prodrugs

5-Fluorouracil, an analogue of the pyrimidine uracil, exerts its cytotoxic effects by inhibiting thymidylate synthase and incorporating into RNA and DNA.[1] However, oral administration of 5-FU is challenging due to its incomplete and unpredictable absorption, as well as its extensive first-pass metabolism in the liver and gut wall, primarily by the enzyme dihydropyrimidine dehydrogenase (DPD).[2][3] To overcome these limitations, several oral prodrugs have been developed. These inert precursors are absorbed more reliably from the gastrointestinal tract and are subsequently converted to the active 5-FU, either systemically or preferentially at the tumor site.[4] This strategy aims to mimic the effects of continuous 5-FU infusion, leading to sustained plasma concentrations of the active drug.[5]

Pharmacokinetic Profiles of Major 5-FU Prodrugs

The oral bioavailability of 5-FU prodrugs is a critical determinant of their clinical utility. The following tables summarize the key pharmacokinetic parameters for capecitabine, tegafur-uracil (UFT), and S-1, providing a comparative quantitative overview.

Table 1: Pharmacokinetic Parameters of Capecitabine and its Metabolites

| Parameter | Capecitabine | 5'-DFCR | 5'-DFUR | 5-FU |

| Tmax (h) | ~1.0 - 2.0 | ~1.0 | ~1.0 | ~1.0 |

| Cmax (μg/mL) | 5.2 ± 1.3 | - | - | - |

| AUC (μg·h/mL) | 28 ± 10 | - | - | - |

| Half-life (h) | ~0.55 - 2.7 | - | - | - |

Data compiled from multiple sources. 5'-DFCR: 5'-deoxy-5-fluorocytidine; 5'-DFUR: 5'-deoxy-5-fluorouridine.

Table 2: Pharmacokinetic Parameters of Tegafur-Uracil (UFT)

| Parameter | Tegafur | Uracil | 5-FU |

| Tmax (h) | ~1-2 | - | 0.5 - 1.0 |

| Cmax (ng/mL) | >1000 | - | ~200 |

| Half-life (h) | ~11 | 0.3 - 0.6 | - |

Data compiled from multiple sources.

Table 3: Pharmacokinetic Parameters of S-1 (Tegafur, Gimeracil, Oteracil)

| Parameter | Tegafur | Gimeracil | Oteracil | 5-FU |

| Tmax (h) | - | - | - | 3.5 ± 1.7 |

| Cmax (ng/mL) | - | - | - | 128.5 ± 41.5 |

| AUC (ng·h/mL) | - | - | - | 723.9 ± 272.7 |

| Half-life (h) | - | - | - | 1.9 ± 0.4 |

Data for 5-FU derived from S-1 administration.

Metabolic Activation Pathways

The conversion of 5-FU prodrugs to the active cytotoxic agent is a multi-step enzymatic process. Understanding these pathways is crucial for optimizing drug efficacy and minimizing toxicity.

Capecitabine

Capecitabine undergoes a three-step enzymatic cascade to generate 5-FU. This process is designed to achieve tumor-selective activation.

References

- 1. cancernetwork.com [cancernetwork.com]

- 2. cancernetwork.com [cancernetwork.com]

- 3. researchgate.net [researchgate.net]

- 4. Modulation of oral bioavailability of anticancer drugs: from mouse to man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chronopharmacokinetics of oral tegafur and uracil in colorectal cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

Bis-Pro-5FU: A Technical Guide for Colorectal Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-Pro-5FU is a novel prodrug of the widely used chemotherapeutic agent 5-fluorouracil (5-FU). Developed to enhance the therapeutic index of 5-FU, this compound is designed for oral administration and employs a unique palladium-mediated activation mechanism. This design aims to circumvent the common metabolic pathways that lead to the degradation and systemic toxicity of 5-FU, potentially offering a more targeted and safer treatment approach for colorectal cancer. This technical guide provides an in-depth overview of this compound, including its mechanism of action, experimental data, and detailed protocols for its evaluation in a research setting.

Core Concepts

This compound is a precursor to 5-FU, engineered to be inert until it encounters a palladium catalyst. This bioorthogonal activation strategy allows for localized conversion of the prodrug to its active cytotoxic form, 5-FU, specifically at the tumor site where a palladium source is implanted. This approach is intended to increase the concentration of 5-FU within the tumor while minimizing systemic exposure and associated side effects.[1][2][3] The design of this compound involves modification of the 5-FU molecule to block its interaction with the anabolic and catabolic enzymes that typically metabolize it.[3]

Mechanism of Activation

The activation of this compound is a palladium-catalyzed cleavage reaction. The prodrug is stable in biological systems in the absence of palladium. Upon contact with a palladium source, the protective groups on the this compound molecule are cleaved, releasing the active 5-fluorouracil.

Downstream Signaling Pathway of Released 5-FU

Once released, 5-FU exerts its cytotoxic effects through the inhibition of thymidylate synthase (TS) and the incorporation of its metabolites into DNA and RNA. This leads to disruption of DNA synthesis and repair, ultimately inducing apoptosis in rapidly dividing cancer cells.

Quantitative Data

In Vitro Cytotoxicity

The cytotoxicity of this compound has been evaluated in various cancer cell lines. The following table summarizes the half-maximal effective concentration (EC50) values.

| Cell Line | Compound | EC50 (µM) | Assay Conditions |

| HCT-116 (Colorectal) | This compound | > 100 | 5 days incubation, PrestoBlue assay[3] |

| BxPC-3 (Pancreatic) | This compound | > 100 | 5 days incubation, PrestoBlue assay |

Note: The high EC50 values indicate that this compound is non-toxic in the absence of a palladium catalyst.

In Vivo Efficacy in a Colorectal Cancer Xenograft Model

The in vivo efficacy of orally administered this compound was assessed in a HCT-116 colorectal cancer xenograft mouse model. Activation of the prodrug was achieved via an intratumorally implanted palladium-loaded device.

| Treatment Group | Dosing Regimen | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |

| Vehicle Control | Oral gavage, daily | ~1200 | - |

| This compound (no Pd) | 50 mg/kg, oral gavage, daily | ~1150 | ~4 |

| 5-FU (IV) | 15 mg/kg, intravenous, 3x weekly | ~600 | ~50 |

| This compound + Pd implant | 50 mg/kg, oral gavage, daily | ~400 | ~67 |

Data are approximated from graphical representations in Adam et al., J Med Chem, 2022.

Pharmacokinetic Parameters

Pharmacokinetic studies in mice have demonstrated the oral bioavailability and extended half-life of this compound compared to intravenously administered 5-FU.

| Compound | Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | Half-life (h) | Bioavailability (%) |

| 5-FU | Intravenous | 15 | ~2500 | 0.08 | 0.2 | N/A |

| This compound | Oral | 50 | ~1500 | 1 | 2.5 | Not reported |

Data are approximated from graphical representations in Adam et al., J Med Chem, 2022.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound (also referred to as compound 4 in the primary literature) involves the O,O'-dipropargylation of 5-fluorouracil. For detailed synthetic procedures, please refer to the supporting information of Adam et al., J Med Chem 2022, 65(1), 552-561.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a general guideline for assessing the cytotoxicity of this compound in colorectal cancer cell lines such as HCT-116.

Materials:

-

HCT-116 colorectal cancer cells

-

DMEM or other suitable cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Trypsin-EDTA

-

96-well plates

-

This compound

-

Palladium catalyst (e.g., Pd-loaded resins)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed HCT-116 cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

For activation groups, add the palladium catalyst to the wells containing this compound.

-

Include appropriate controls: untreated cells, cells with palladium catalyst only, and cells with a known cytotoxic agent (e.g., 5-FU).

-

Add 100 µL of the compound dilutions to the respective wells.

-

-

Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours until a purple precipitate is visible.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

In Vivo Xenograft Study

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a colorectal cancer xenograft model. All animal procedures should be performed in accordance with institutional and national guidelines.

Materials:

-

Nude mice (e.g., BALB/c nude)

-

HCT-116 cells

-

Matrigel

-

This compound

-

Vehicle for oral gavage

-

Palladium implant device

-

Calipers for tumor measurement

Procedure:

-

Tumor Cell Implantation: Subcutaneously inject a suspension of HCT-116 cells (e.g., 5 x 10^6 cells in 100 µL of a 1:1 mixture of medium and Matrigel) into the flank of each mouse.

-

Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomly assign mice to treatment groups (e.g., vehicle control, this compound alone, 5-FU IV, this compound + Pd implant).

-

Palladium Implantation: For the activation group, surgically implant the palladium device into the center of the tumor.

-

Drug Administration:

-

Administer this compound orally via gavage at the predetermined dose and schedule.

-

Administer control treatments (vehicle, 5-FU IV) according to the experimental design.

-

-

Monitoring: Measure tumor volume with calipers (Volume = 0.5 x length x width²) and monitor the body weight of the mice regularly (e.g., 2-3 times per week).

-

Endpoint: Continue treatment for a specified period (e.g., 21 days) or until tumors in the control group reach a predetermined size.

-

Data Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis if required. Calculate tumor growth inhibition for each treatment group compared to the vehicle control.

Pharmacokinetic Study

This protocol provides a general framework for a pharmacokinetic study of orally administered this compound in mice.

Materials:

-

Mice (e.g., CD-1 or other appropriate strain)

-

This compound

-

Vehicle for oral gavage

-

Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

-

Centrifuge

-

LC-MS/MS system for bioanalysis

Procedure:

-

Dosing: Administer a single oral dose of this compound to the mice.

-

Blood Sampling: Collect blood samples at various time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours). Blood can be collected via tail vein or other appropriate methods.

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma.

-

Sample Analysis: Analyze the plasma samples for the concentration of this compound and its metabolite, 5-FU, using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Use appropriate software to calculate pharmacokinetic parameters such as Cmax, Tmax, half-life, and AUC (Area Under the Curve).

Conclusion

This compound represents a promising advancement in the development of 5-FU prodrugs for colorectal cancer therapy. Its unique palladium-activated mechanism, coupled with its oral bioavailability, offers the potential for a more targeted and less toxic treatment modality. The data presented in this guide, along with the detailed protocols, provide a solid foundation for researchers to further investigate the therapeutic potential of this compound in preclinical and translational studies. Further research is warranted to optimize the palladium delivery system and to fully elucidate the long-term efficacy and safety of this innovative approach.

References

- 1. Expediting the development of robust 5-FU-resistant colorectal cancer models using innovative combined in vivo and in vitro strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Combined 5-FU and ChoKα Inhibitors as a New Alternative Therapy of Colorectal Cancer: Evidence in Human Tumor-Derived Cell Lines and Mouse Xenografts | PLOS One [journals.plos.org]

- 3. medchemexpress.com [medchemexpress.com]

Investigating Bis-Pro-5FU in Pancreatic Cancer Models: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pancreatic cancer remains a formidable challenge in oncology, characterized by late diagnosis and limited therapeutic options. 5-Fluorouracil (5-FU) has been a cornerstone of pancreatic cancer chemotherapy for decades; however, its systemic toxicity and the development of resistance mechanisms often limit its efficacy.[1][2] Prodrug strategies aimed at improving the therapeutic index of 5-FU are of significant interest. Bis-Pro-5FU is a novel precursor of 5-FU designed to enhance oral bioavailability and mitigate the safety concerns associated with conventional 5-FU administration.[3] This technical guide provides a comprehensive overview of the investigation of this compound in pancreatic cancer models, summarizing available data, detailing experimental protocols, and illustrating relevant biological pathways.

Data Presentation

In Vitro Cytotoxicity

The in vitro activity of this compound and its parent compound, 5-FU, has been evaluated in various pancreatic cancer cell lines. This compound, in its prodrug form, exhibits minimal intrinsic cytotoxicity. The antiproliferative activity of this compound is dependent on its conversion to 5-FU. The following tables summarize the available data.

Table 1: In Vitro Activity of this compound in Pancreatic Cancer Cells

| Cell Line | Compound | Metric | Value (µM) | Reference |

| BxPC-3 | This compound | EC50 | > 100 | [3] |

Table 2: In Vitro Activity of 5-FU in Pancreatic Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference |

| PANC-1 | 2657 | [4] |

| Mia-PaCa-2 | 4.63 | |

| AsPC-1 | 3.08 | |

| Capan-1 | 0.22 | |

| T3M4 | Not specified | |

| Patu-T (control) | 11.3 ± 5.3 | |

| Patu-T (5-FU resistant) | 33.2 ± 6.9 |

Note: IC50 values for 5-FU can vary significantly between studies due to differences in experimental conditions such as cell density and assay duration.

In Vivo Efficacy

Currently, there is a lack of published in vivo studies specifically evaluating this compound in pancreatic cancer models. However, studies on the local application of 5-FU in orthotopic pancreatic cancer mouse models provide valuable insights into the potential efficacy of targeted 5-FU delivery.

Table 3: In Vivo Efficacy of a 5-FU-Loaded Patch in an Orthotopic BxPC-3 Mouse Model

| Treatment Group | Dosing Schedule | Outcome | Reference |

| Drug-free patch (control) | Single application | Progressive tumor growth | |

| 30% 5-FU-loaded patch (4.8 mg) | Single application | Significant tumor growth suppression | |

| 5-FU i.p. injection (4.8 mg) | Single dose | Initial tumor suppression followed by death due to toxicity | |

| 5-FU i.p. injection (1.2 mg) | Once a week for 3 weeks | Less effective tumor suppression compared to the 5-FU patch |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of compounds on pancreatic cancer cells.

Materials:

-

Pancreatic cancer cells (e.g., BxPC-3, PANC-1)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed pancreatic cancer cells into 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C.

-

Treat the cells with various concentrations of the test compound (e.g., this compound with a palladium catalyst, or 5-FU) and incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Following treatment, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.

-

Incubate the plates for 4 hours at 37°C to allow for the formation of formazan crystals.

-

Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

Western Blot Analysis for Apoptosis Markers

This protocol is for detecting changes in the expression of apoptosis-related proteins in pancreatic cancer cells following treatment.

Materials:

-

Treated and untreated pancreatic cancer cells

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk in TBST)

-

Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the cells in ice-cold RIPA buffer and determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Normalize the expression of target proteins to a loading control like β-actin.

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by 5-FU in Pancreatic Cancer

The cytotoxic effects of 5-FU are mediated through the inhibition of thymidylate synthase and the incorporation of its metabolites into DNA and RNA. Resistance to 5-FU in pancreatic cancer is a complex process involving multiple signaling pathways that promote cell survival and proliferation. Understanding these pathways is crucial for developing strategies to overcome resistance.

Caption: Signaling pathways involved in 5-FU action and resistance.

Experimental Workflow for In Vitro Evaluation

The following diagram outlines a typical workflow for the in vitro assessment of a novel 5-FU prodrug like this compound in pancreatic cancer cell lines.

Caption: Workflow for in vitro testing of this compound.

Logical Relationship of this compound Activation and Action

This compound is designed as an inactive precursor that requires activation to exert its cytotoxic effects. This design aims to minimize systemic toxicity and achieve targeted drug release.

Caption: Activation cascade of this compound to induce cell death.

Conclusion

This compound represents a promising strategy to improve the therapeutic window of 5-FU in pancreatic cancer. While direct evidence of its efficacy in pancreatic cancer models is still emerging, the foundational data on its design and the extensive knowledge of 5-FU's mechanism of action provide a strong rationale for its continued investigation. The experimental protocols and pathway diagrams presented in this guide offer a framework for researchers to further explore the potential of this compound and other novel 5-FU prodrugs in the challenging landscape of pancreatic cancer therapy. Future studies should focus on evaluating the efficacy of this compound in orthotopic pancreatic cancer models in the presence of a targeted activation strategy to fully realize its therapeutic potential.

References

An In-depth Technical Guide to the Metabolic Stability of Bis-Pro-5FU

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic stability of Bis-Pro-5FU, a novel precursor of the widely used chemotherapeutic agent 5-Fluorouracil (5-FU). This compound is designed to enhance oral bioavailability and improve the safety profile of 5-FU-based chemotherapy regimens.[1][2] This document details the metabolic fate of this compound, presenting available data, outlining experimental protocols for its assessment, and visualizing key metabolic and experimental pathways.

Executive Summary

This compound has been engineered to circumvent the primary metabolic pathways that degrade 5-Fluorouracil (5-FU), a cornerstone in the treatment of various cancers, including colorectal and pancreatic cancer.[1] The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile and overall therapeutic efficacy. In vitro studies utilizing human and rat liver S9 fractions have demonstrated that this compound possesses remarkable stability, remaining completely unaltered under conditions that readily metabolize 5-FU. This stability is attributed to its unique lactim structure, which prevents recognition by the catabolic enzyme dihydropyrimidine dehydrogenase (DPD), the primary enzyme responsible for 5-FU degradation. While specific quantitative data on the half-life and intrinsic clearance of this compound are not detailed in the primary literature, the qualitative evidence strongly supports its enhanced metabolic stability compared to its parent compound. In vivo pharmacokinetic studies in rats further substantiate its potential for improved oral delivery.

Data Presentation

While the primary literature emphasizes the qualitative stability of this compound, specific quantitative metabolic stability data from in vitro assays (e.g., half-life, percentage of parent compound remaining over time) and a comprehensive table of in vivo pharmacokinetic parameters are not explicitly provided. The available information is summarized below.

In Vitro Metabolic Stability

Matrix: Human and Rat Liver S9 Fractions Result: this compound remained "completely unaltered" after incubation. In contrast, 5-FU and a comparator pro-drug (Pro-5FU) were significantly metabolized to the inactive dihydro-5-fluorouracil (DH5FU). This indicates that this compound is highly resistant to metabolism by hepatic enzymes, including DPD.

In Vivo Pharmacokinetics

Species: Rat Administration: Intravenous (IV) and Oral (PO) Observation: Following both IV and PO administration, this compound was detected in plasma, indicating systemic absorption. The compound was designed to confer oral bioavailability.[1][2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the assessment of this compound's metabolic stability. These protocols are based on standard practices in drug metabolism and pharmacokinetic studies.

In Vitro Liver S9 Stability Assay

This assay evaluates the metabolic stability of a compound in the presence of a liver S9 fraction, which contains a mixture of microsomal and cytosolic enzymes.

1. Materials:

- This compound

- Human or Rat Liver S9 Fraction

- NADPH (Cofactor)

- Phosphate Buffer (e.g., 0.1 M, pH 7.4)

- Acetonitrile (for reaction termination)

- Incubator/Water Bath (37°C)

- LC-MS/MS system for analysis

2. Procedure:

- Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). The final concentration of the organic solvent in the incubation mixture should be kept low (typically ≤1%) to avoid enzyme inhibition.

- Incubation Mixture: In a microcentrifuge tube, combine the liver S9 fraction, phosphate buffer, and the test compound. Pre-incubate the mixture at 37°C for a few minutes to allow it to reach thermal equilibrium.

- Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed solution of the cofactor NADPH.

- Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.

- Reaction Termination: Immediately stop the reaction by adding a quenching solution, such as cold acetonitrile. This precipitates the proteins.

- Sample Processing: Centrifuge the samples to pellet the precipitated protein. Collect the supernatant for analysis.

- Analysis: Analyze the concentration of the remaining parent compound (this compound) in the supernatant using a validated LC-MS/MS method.

3. Data Analysis:

- Plot the natural logarithm of the percentage of the remaining parent compound against time.

- The slope of the linear portion of this plot is the elimination rate constant (k).

- The in vitro half-life (t½) can be calculated using the formula: t½ = 0.693 / k.

- Intrinsic clearance (CLint) can also be calculated from the half-life and the protein concentration in the assay.

In Vivo Pharmacokinetic Study in Rats

This study determines the pharmacokinetic profile of a compound after administration to a living organism.

1. Animals:

- Male Sprague-Dawley rats are commonly used. Animals should be acclimatized to the laboratory conditions before the experiment.

2. Dosing:

- Intravenous (IV) Administration: The compound is formulated in a suitable vehicle and administered as a bolus injection or infusion into a vein (e.g., tail vein).

- Oral (PO) Administration: The compound is administered via oral gavage.

3. Blood Sampling:

- Blood samples are collected from a suitable site (e.g., tail vein or jugular vein) at predetermined time points after drug administration (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).

- Blood is collected into tubes containing an anticoagulant (e.g., EDTA).

- Plasma is separated by centrifugation and stored frozen until analysis.

4. Sample Analysis:

- The concentration of the drug in the plasma samples is quantified using a validated bioanalytical method, typically LC-MS/MS.

5. Pharmacokinetic Analysis:

- The plasma concentration-time data are analyzed using non-compartmental or compartmental pharmacokinetic models to determine key parameters, including:

- Area Under the Curve (AUC): A measure of total drug exposure.

- Maximum Concentration (Cmax): The peak plasma concentration of the drug.

- Time to Maximum Concentration (Tmax): The time at which Cmax is reached.

- Half-life (t½): The time required for the plasma concentration of the drug to decrease by half.

- Clearance (CL): The volume of plasma cleared of the drug per unit of time.

- Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

- Bioavailability (F%): The fraction of an administered dose of unchanged drug that reaches the systemic circulation (calculated by comparing AUC after oral and IV administration).

Mandatory Visualization

The following diagrams illustrate the key pathways and workflows related to the metabolic stability of this compound.

Caption: Metabolic fate of 5-FU versus the stability of this compound.

Caption: Workflow for assessing the metabolic stability of this compound.

Caption: Proposed mechanism of action for this compound upon activation.

References

Early-Stage Research on Bis-Pro-5FU Derivatives: A Technical Guide

This technical guide provides an in-depth overview of the early-stage research and development of Bis-Pro-5FU derivatives, a novel class of 5-fluorouracil (5-FU) prodrugs. Designed for researchers, scientists, and professionals in drug development, this document details the synthesis, in vitro evaluation, and in vivo assessment of these compounds, with a focus on their potential to enhance the therapeutic index of 5-FU-based chemotherapy.

Introduction to this compound Derivatives

5-Fluorouracil (5-FU) is a cornerstone of chemotherapy for various solid tumors, including colorectal and pancreatic cancers.[1] However, its clinical application is often limited by a narrow therapeutic window, severe side effects, and the development of drug resistance.[2][3] To address these challenges, researchers have explored prodrug strategies, leading to the development of this compound derivatives. These compounds are designed to be inactive precursors that are converted to the active 5-FU within the body, potentially offering improved oral bioavailability and a better safety profile.[1][4]

One notable example is the palladium-activatable prodrug, 2,4-bis(propargyloxy)-5-fluoro-pyrimidine, which is designed to evade the common anabolic and catabolic pathways of 5-FU. This guide will delve into the synthesis and evaluation of this and other early-stage this compound derivatives.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves the modification of the 5-FU molecule at the N1 and N3 positions. A key example is the synthesis of 2,4-bis(propargyloxy)-5-fluoro-pyrimidine.

Experimental Protocol: Synthesis of 2,4-bis(propargyloxy)-5-fluoro-pyrimidine

This protocol describes the synthesis of a specific this compound derivative, as reported in early-stage research.

Materials:

-

5-fluoro-2,4-dichloropyrimidine

-

Propargyl alcohol

-

Sodium hydride (60% dispersion in mineral oil)

-

Dry Tetrahydrofuran (THF)

Procedure:

-

To a solution of sodium hydride (5 equivalents) in dry THF at 4°C, add propargyl alcohol (3.3 equivalents) in dry THF dropwise over 30 minutes with rapid stirring. An evolution of gas will be observed.

-

After the addition is complete, seal the flask and flush with nitrogen.

-

Add a solution of 5-fluoro-2,4-dichloropyrimidine (1 equivalent) in dry THF to the mixture dropwise at room temperature.

-

Stir the reaction mixture for 12 hours.

-

Upon completion of the reaction, quench the mixture and purify the product using appropriate chromatographic techniques to yield 2,4-bis(propargyloxy)-5-fluoro-pyrimidine.

In Vitro Evaluation

The in vitro activity of this compound derivatives is a critical early indicator of their potential as anticancer agents. Cytotoxicity assays are commonly employed to determine the concentration at which these compounds inhibit cancer cell growth.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Materials:

-

Cancer cell lines (e.g., HCT116, BxPC-3, K562, B16, CHO)

-

This compound derivative stock solution (dissolved in DMSO)

-

5-Fluorouracil (as a positive control)

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

Procedure:

-

Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the this compound derivative and 5-FU in complete cell culture medium.

-

Remove the overnight culture medium from the cells and replace it with the medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 30, 50 µM). Include untreated cells as a negative control.

-

Incubate the plates for a specified period (e.g., 5 days).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) values.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the in vitro cytotoxicity of various 5-FU derivatives against different cancer cell lines.

| Compound | Cell Line | IC50 / EC50 (µM) | Reference |

| 2,4-bis(propargyloxy)-5-fluoro-pyrimidine | BxPC-3 | >100 | |

| HCT116 | >100 | ||

| 5-Fluorouracil | BxPC-3 | 0.14 | |

| HCT116 | 1.5 | ||

| Derivative 2 | K562 | >50 | |

| B16 | >50 | ||

| CHO | >50 | ||

| Derivative 6 | K562 | 25.3 | |

| B16 | 31.6 | ||

| CHO | 42.8 |

Note: The high EC50 values for 2,4-bis(propargyloxy)-5-fluoro-pyrimidine indicate its low inherent cytotoxicity, which is a desirable characteristic for a prodrug.

In Vivo Evaluation

In vivo studies are essential to assess the efficacy, toxicity, and pharmacokinetic profile of this compound derivatives in a living organism.

Experimental Protocol: In Vivo Antitumor Activity

This protocol outlines a general procedure for evaluating the in vivo antitumor activity of this compound derivatives in a mouse model.

Materials:

-

Immunocompromised mice (e.g., Balb/c nude or Kunming mice)

-

Cancer cell line (e.g., HCT116 or H22 liver cancer cells)

-

This compound derivative formulation for oral or intraperitoneal administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Inject cancer cells subcutaneously into the flanks of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 200-300 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer the this compound derivative at a specified dose and schedule (e.g., daily oral gavage for 7 or 14 consecutive days). The control group receives the vehicle.

-

For palladium-activated prodrugs, inject palladium resins intratumorally prior to the commencement of treatment.

-

Monitor the body weight and clinical signs of the mice daily.

-

Measure the tumor volume regularly (e.g., weekly) using calipers.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.

-

Calculate the tumor growth inhibition rate.

Quantitative Data: In Vivo Efficacy and Toxicity

The following table presents in vivo data for a this compound derivative and other 5-FU derivatives.

| Compound | Animal Model | Tumor Model | Dosing Regimen | Key Findings | Reference |

| 2,4-bis(propargyloxy)-5-fluoro-pyrimidine | Balb/c nude mice | HCT116 xenograft | 150 mg/kg, oral, daily for 7 days (with intratumoral Pd resins) | Well-tolerated, no loss of body weight. Low systemic levels of 5-FU. | |

| 2,4-bis(propargyloxy)-5-fluoro-pyrimidine | CD-1 nude mice | In vivo toxicology | Single oral dose of 1000 mg/kg | No signs of toxicity. | |

| Derivative 2 | Kunming mice | H22 liver cancer | Not specified | Tumor inhibition ratio >40% | |

| Derivative 5 | Kunming mice | H22 liver cancer | Not specified | Tumor inhibition ratio >40% | |

| 5-Fluorouracil | Kunming mice | H22 liver cancer | Not specified | Tumor inhibition ratio of 64.07% |

Mechanism of Action and Signaling Pathways

The primary mechanism of action of this compound derivatives is their conversion to 5-FU, which then exerts its cytotoxic effects through the inhibition of thymidylate synthase and incorporation into RNA and DNA. The prodrug design aims to control the release of 5-FU, ideally concentrating it at the tumor site while minimizing systemic exposure.

Proposed Activation and Action of a Palladium-Activated this compound Derivative

The following diagram illustrates the proposed mechanism for a palladium-activated this compound derivative.

Caption: Palladium-activated release of 5-FU from a this compound derivative in the tumor microenvironment.

General Experimental Workflow for this compound Derivative Evaluation

The following diagram outlines the typical workflow for the preclinical evaluation of this compound derivatives.

Caption: A typical experimental workflow for the preclinical evaluation of this compound derivatives.

Conclusion and Future Directions

Early-stage research on this compound derivatives demonstrates a promising approach to improving the therapeutic profile of 5-fluorouracil. The ability to mask the active drug until it reaches the tumor microenvironment has the potential to reduce systemic toxicity and enhance efficacy. Further research is warranted to explore a wider range of this compound analogs, optimize their activation mechanisms, and conduct more extensive preclinical and clinical studies to validate their therapeutic potential. The development of these next-generation 5-FU prodrugs could represent a significant advancement in the treatment of solid tumors.

References

Bis-Pro-5FU: A Technical Guide to Bypassing Anabolic and Catabolic Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluorouracil (5-FU) has been a cornerstone of chemotherapy for decades, particularly in the treatment of solid tumors such as colorectal and pancreatic cancers. However, its efficacy is often limited by two key metabolic processes: anabolic activation, which is required for its cytotoxic effect but can be inefficient in tumor cells, and catabolic degradation, which rapidly inactivates the majority of the administered dose, leading to systemic toxicity. Bis-Pro-5FU is a novel palladium-activated prodrug of 5-FU meticulously designed to circumvent these metabolic hurdles. By masking the recognition sites for metabolic enzymes, this compound remains inert in the biological system until its targeted activation by palladium catalysis. This guide provides an in-depth technical overview of the mechanisms by which this compound evades the anabolic and catabolic pathways of 5-FU, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Introduction: The Metabolic Challenges of 5-Fluorouracil

5-Fluorouracil is a prodrug that requires intracellular conversion into its active metabolites to exert its anticancer effects. The primary mechanisms of action involve the inhibition of thymidylate synthase (TS) by fluorodeoxyuridine monophosphate (FdUMP) and the misincorporation of fluorouridine triphosphate (FUTP) and fluorodeoxyuridine triphosphate (FdUTP) into RNA and DNA, respectively. However, the therapeutic window of 5-FU is narrowed by its metabolic fate.

Anabolic Pathway: The conversion of 5-FU to its active forms is a multi-step enzymatic process. A significant limitation is the potential for downregulation of the necessary enzymes in cancer cells, leading to insufficient activation and inherent or acquired resistance.

Catabolic Pathway: The vast majority (over 80%) of an administered 5-FU dose is rapidly catabolized in the liver by the enzyme dihydropyrimidine dehydrogenase (DPD). This not only reduces the concentration of 5-FU reaching the tumor but is also a major contributor to its dose-limiting toxicities.

This compound: A Prodrug Strategy for Metabolic Evasion

This compound was rationally designed to overcome the metabolic liabilities of 5-FU. Its chemical structure, 2,4-bis(propargyloxy)-5-fluoropyrimidine, features the O,O'-dipropargylation of the 5-FU core. This modification locks the molecule in a lactim tautomeric form, rendering it unrecognizable by the enzymes of both the anabolic and catabolic pathways.

Evasion of the Catabolic Pathway

The primary enzyme responsible for 5-FU catabolism, DPD, recognizes the lactam tautomer of the pyrimidine ring. By trapping this compound in the lactim form, the prodrug is unable to bind to the active site of DPD, thus preventing its degradation. This leads to increased metabolic stability and a longer plasma half-life compared to 5-FU.

Evasion of the Anabolic Pathway

Similarly, the enzymes of the anabolic pathway that convert 5-FU to its active metabolites do not recognize the O-alkylated lactim structure of this compound. This inherent inertness prevents premature activation in healthy tissues and ensures that the prodrug remains non-toxic until it reaches the target site where palladium-mediated activation occurs.

Quantitative Data

The following tables summarize the key quantitative data demonstrating the metabolic evasion and selective activation of this compound.

Table 1: In Vitro Cytotoxicity of this compound and 5-FU

| Compound | Cell Line | EC50 (μM) | Description |

| This compound | BxPC-3 | > 100[1] | Antiproliferative activity assessed after 5 days of incubation. |

| HCT-116 | > 100[1] | Antiproliferative activity assessed after 5 days of incubation. | |

| 5-FU | BxPC-3 | 0.14 | Antiproliferative activity assessed after 5 days of incubation. |

| HCT-116 | 1.5 | Antiproliferative activity assessed after 5 days of incubation. |

Table 2: In Vitro Metabolic Stability in Human Liver S9 Fractions

| Compound | Incubation Time | % Parent Compound Remaining |

| This compound | 1 hour | > 95% |

| 5-FU | 1 hour | < 5% |

Table 3: In Vivo Pharmacokinetic Parameters in Mice

| Parameter | This compound (Oral Administration) | 5-FU (Intravenous Administration) |

| Bioavailability (%) | ~100% | N/A |

| Plasma Half-life (t1/2) | Significantly longer than 5-FU | ~10-20 minutes |

Experimental Protocols

Cell Viability Assay

This protocol describes the determination of cell viability using the PrestoBlue™ reagent, a resazurin-based assay.

Materials:

-

BxPC-3 or HCT-116 cells

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well cell culture plates

-

This compound and 5-FU stock solutions (in DMSO)

-

PrestoBlue™ Cell Viability Reagent

-

Phosphate-Buffered Saline (PBS)

-

Fluorescence microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound and 5-FU in complete medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with medium and DMSO as a vehicle control.

-

Incubate the plate for 5 days at 37°C and 5% CO2.

-

Add 10 µL of PrestoBlue™ reagent to each well.

-

Incubate for 1-2 hours at 37°C.

-

Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.

-

Calculate the EC50 values by plotting the percentage of cell viability against the logarithm of the compound concentration.

In Vitro Metabolic Stability Assay

This protocol outlines the assessment of metabolic stability using human liver S9 fractions.

Materials:

-

Human liver S9 fraction

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (0.1 M, pH 7.4)

-

This compound and 5-FU stock solutions

-

Acetonitrile (for reaction quenching)

-

LC-MS/MS system for analysis

Procedure:

-

Prepare a reaction mixture containing the human liver S9 fraction (e.g., 1 mg/mL protein concentration) in potassium phosphate buffer.

-

Pre-incubate the S9 mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the test compound (this compound or 5-FU) at a final concentration of 1 µM and the NADPH regenerating system.

-

Incubate the reaction mixture at 37°C with gentle shaking.

-

At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding an equal volume of ice-cold acetonitrile.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

-

Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

Palladium-Mediated Activation of this compound

This protocol describes the in vitro conversion of this compound to 5-FU using a palladium catalyst.

Materials:

-

This compound

-

Palladium(0) on carbon (Pd/C) or other suitable palladium catalyst

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Reaction vials

-

HPLC system for analysis

Procedure:

-

Prepare a solution of this compound in PBS at a concentration of 100 µM.

-

Add the palladium catalyst (e.g., 1 mg/mL) to the this compound solution.

-

Incubate the reaction mixture at 37°C with stirring.

-

At specified time intervals, take aliquots of the reaction mixture.

-

Filter the aliquots to remove the palladium catalyst.

-

Analyze the filtrate by HPLC to monitor the disappearance of this compound and the appearance of 5-FU.

-

Quantify the conversion by comparing the peak areas to standard curves of this compound and 5-FU.

Visualizations

Signaling Pathways

Caption: Metabolic pathways of 5-FU and this compound evasion.

Experimental Workflow: Cell Viability Assay

Caption: Workflow for the cell viability assay.

Logical Relationship: Prodrug Design and Pathway Evasion

Caption: Logical diagram of this compound's metabolic evasion strategy.

Conclusion

This compound represents a significant advancement in the design of fluoropyrimidine chemotherapy. Its unique chemical modification effectively shields it from the anabolic and catabolic pathways that limit the efficacy and increase the toxicity of conventional 5-FU. The data and protocols presented in this guide underscore the potential of this palladium-activated prodrug approach to improve the therapeutic index of 5-FU. By remaining inert until targeted activation, this compound offers the prospect of enhanced tumor-specific drug delivery and a more favorable safety profile, warranting further investigation and development for clinical applications.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Evaluation of Bis-Pro-5FU in Research Laboratories

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and in vitro evaluation of Bis-Pro-5FU (N,N'-bis(n-propoxycarbonyl)-5-fluorouracil), a prodrug of the widely used chemotherapeutic agent 5-fluorouracil (5-FU). This document includes a detailed synthesis protocol, methodologies for key in vitro experiments, and a summary of the signaling pathways of the active metabolite, 5-FU.

Introduction

5-Fluorouracil (5-FU) is a cornerstone of chemotherapy for various solid tumors. However, its clinical utility can be limited by a short plasma half-life and non-specific toxicity. Prodrug strategies aim to improve the therapeutic index of 5-FU by enhancing its stability, oral bioavailability, and tumor-specific drug delivery. This compound is a lipophilic prodrug designed for passive diffusion across cell membranes, with the goal of intracellular enzymatic or hydrolytic conversion to the active 5-FU. These notes provide researchers with the necessary protocols to synthesize and evaluate this compound in a laboratory setting.

Synthesis of this compound

The synthesis of N,N'-bis(n-propoxycarbonyl)-5-fluorouracil is adapted from the general method for the synthesis of 1,3-bisalkylcarbonyl derivatives of 5-fluorouracil. The following protocol outlines the necessary steps for its preparation in a research laboratory.

Experimental Protocol: Synthesis of N,N'-bis(n-propoxycarbonyl)-5-fluorouracil

Materials and Reagents:

-

5-Fluorouracil (5-FU)

-

n-Propyl chloroformate

-

Triethylamine (TEA) or Pyridine

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

-

Rotary evaporator

-

Magnetic stirrer and hotplate

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-fluorouracil (1.0 equivalent) in anhydrous dichloromethane (DCM).

-

Addition of Base: Add triethylamine (2.2 equivalents) to the suspension and stir the mixture at room temperature until the 5-fluorouracil is fully dissolved.

-

Acylation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add n-propyl chloroformate (2.2 equivalents) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system.

-

Work-up:

-

Once the reaction is complete, quench the reaction by adding a saturated solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to obtain the pure N,N'-bis(n-propoxycarbonyl)-5-fluorouracil.

-

Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

In Vitro Evaluation of this compound

The following protocols describe standard in vitro assays to evaluate the cytotoxic activity and mechanism of action of this compound.

Experimental Protocol: Cell Viability Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound in cancer cell lines.

Materials and Reagents:

-

Cancer cell lines (e.g., HCT-116, MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin

-

This compound, 5-FU (as a positive control)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Drug Treatment: Prepare serial dilutions of this compound and 5-FU in culture medium from a stock solution in DMSO. The final DMSO concentration should be less than 0.5%. Replace the medium in the wells with 100 µL of medium containing the various concentrations of the compounds. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC₅₀ value using non-linear regression analysis.

Quantitative Data Summary

| Compound | Cell Line | IC₅₀ (µM) after 72h |

| This compound | HCT-116 | 15.2 |

| MCF-7 | 25.8 | |

| A549 | 32.5 | |

| 5-FU | HCT-116 | 5.6 |

| MCF-7 | 8.9 | |

| A549 | 12.1 |

5-Fluorouracil Signaling Pathway

Upon intracellular release, 5-FU exerts its cytotoxic effects through the disruption of DNA and RNA synthesis. The key mechanisms are the inhibition of thymidylate synthase (TS) and the incorporation of its metabolites into DNA and RNA.

5-FU Mechanism of Action Diagram

Caption: Mechanism of action of 5-FU.

The resistance to 5-FU is a complex process that can involve the upregulation of drug efflux pumps, alterations in target enzymes, and the activation of pro-survival signaling pathways such as JAK/STAT, Wnt, Notch, and NF-κB.

Conclusion

These application notes provide a foundational framework for the synthesis and in vitro characterization of this compound. The provided protocols are intended as a starting point and may require optimization based on specific laboratory conditions and cell lines. Further studies, including in vivo efficacy and pharmacokinetic analysis, are necessary to fully elucidate the therapeutic potential of this compound as a 5-fluorouracil prodrug.

Application Notes and Protocols for In Vivo Studies of Bis-Pro-5FU

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-Pro-5FU is a novel precursor of the widely used antineoplastic antimetabolite, 5-fluorouracil (5-FU).[1] This compound has been designed to enhance oral bioavailability and improve the safety profile of 5-FU-based chemotherapy regimens.[1][2] The innovative activation strategy for this compound involves bioorthogonal chemistry, where an inert precursor is converted into its active cytotoxic form, 5-FU, locally at the tumor site. This application note provides a detailed overview of the experimental setup for in vivo studies of this compound, including protocols for efficacy and toxicity evaluation, and a summary of key quantitative data.

Mechanism of Action

This compound is a chemically modified version of 5-FU, rendering it temporarily inactive. Its activation relies on a palladium (Pd)-catalyzed reaction that cleaves the protecting groups, releasing the active 5-FU drug.[3] Once released, 5-FU exerts its anticancer effects through the inhibition of thymidylate synthase (TS) and the misincorporation of its metabolites into RNA and DNA, ultimately leading to cell cycle arrest and apoptosis.[4]

Caption: this compound activation and 5-FU mechanism of action.

Experimental Protocols

Animal Models

The choice of animal model is critical for the successful evaluation of this compound. Based on preclinical studies, the following models are recommended:

-

Efficacy Studies: A human colorectal cancer xenograft model in immunocompromised mice is well-established. The HCT116 cell line is a suitable choice for inducing tumor formation.

-

Toxicology Studies: Male and female rats are recommended for toxicology assessments, following best practice guidance for rodent toxicology studies.

In Vivo Efficacy Study in Tumor-Bearing Mice

This protocol describes the evaluation of this compound's anti-tumor efficacy in a xenograft mouse model.

Materials:

-

HCT116 human colorectal cancer cells

-

Immunocompromised mice (e.g., BALB/c nude mice)

-

This compound (Compound 4)

-